2-Iodo-3-methoxybenzaldehyde is an organic compound with the molecular formula C₈H₇IO₂. It features a benzaldehyde group with an iodine atom at the 2-position and a methoxy group at the 3-position. This unique arrangement of substituents contributes to its distinctive chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.
These reactions are facilitated by the compound's reactive functional groups, making it a versatile intermediate in organic synthesis .
Research indicates that 2-iodo-3-methoxybenzaldehyde may exhibit biological activity, particularly in the context of medicinal chemistry. Compounds with similar structures often show anti-inflammatory and antimicrobial properties. The presence of iodine in the structure can enhance biological activity due to its unique electronic properties, which may influence interactions with biological targets .
Several methods exist for synthesizing 2-iodo-3-methoxybenzaldehyde:
These methods highlight the compound's accessibility for further research and application .
2-Iodo-3-methoxybenzaldehyde has potential applications in various fields:
These applications underscore its versatility and significance in research and industry .
Interaction studies involving 2-iodo-3-methoxybenzaldehyde are crucial for understanding its reactivity and potential biological effects. Investigating how this compound interacts with enzymes, receptors, or other biological molecules can provide insights into its mechanism of action and therapeutic potential. Such studies are essential for advancing its applications in medicinal chemistry .
Several compounds share structural similarities with 2-iodo-3-methoxybenzaldehyde. Here is a comparison highlighting their unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Hydroxy-3-methoxybenzaldehyde | Hydroxyl and methoxy groups | Commonly used as a precursor in organic synthesis |
5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Bromine instead of iodine | Exhibits different reactivity patterns |
4-Hydroxy-3-methoxybenzaldehyde | Hydroxyl and methoxy groups | Known for strong antioxidant properties |
4-Iodo-2-hydroxybenzaldehyde | Iodine at the para position | Different sterics may influence reactivity |
The unique combination of iodine substitution and the positioning of functional groups in 2-iodo-3-methoxybenzaldehyde distinguishes it from these similar compounds, potentially enhancing its biological activity and chemical reactivity .
This comprehensive overview highlights the significance and versatility of 2-iodo-3-methoxybenzaldehyde in both scientific research and practical applications.
2-Iodo-3-methoxybenzaldehyde is systematically named according to IUPAC guidelines as 2-iodo-3-methoxybenzaldehyde, reflecting the positions of its functional groups on the benzene ring. Its molecular formula is $$ \text{C}8\text{H}7\text{IO}_2 $$, with a molecular weight of 278.05 g/mol. The compound’s structure features:
Structural Representation
O || CHO—C₁—C₂(I)—C₃(OCH₃)—C₄—C₅—C₆
Key Identifiers
Property | Value | Source |
---|---|---|
InChI Code | 1S/C8H7IO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |
InChI Key | QZQLZRSMGYUBKN-UHFFFAOYSA-N | |
SMILES | COC1=C(C=O)C(=CC=C1)I | |
Purity | 97% |
The compound is structurally distinct from related derivatives such as 3-hydroxy-2-iodo-4-methoxybenzaldehyde (CAS 138490-94-5) and 2-iodo-3,4-dimethoxybenzaldehyde (CAS 138490-95-6), which differ in hydroxylation patterns and methoxy group placement (Table 1).
Table 1: Comparative Analysis of Iodinated Benzaldehyde Derivatives
Compound Name | Substituents | Molecular Formula |
---|---|---|
2-Iodo-3-methoxybenzaldehyde | 2-I, 3-OCH$$_3$$ | C$$8$$H$$7$$IO$$_2$$ |
3-Hydroxy-2-iodo-4-methoxybenzaldehyde | 2-I, 3-OH, 4-OCH$$_3$$ | C$$8$$H$$7$$IO$$_3$$ |
2-Iodo-3,4-dimethoxybenzaldehyde | 2-I, 3-OCH$$3$$, 4-OCH$$3$$ | C$$9$$H$$9$$IO$$_3$$ |
The synthesis of 2-iodo-3-methoxybenzaldehyde emerged from advancements in directed ortho-metallation (DoM) and halogenation techniques developed in the 1980s–1990s. Early routes involved:
A pivotal innovation was the use of tetramethylethylenediamine (TMEDA) to enhance lithiation efficiency, as demonstrated in the synthesis of [13C]-labeled analogs. Modern protocols employ palladium-catalyzed C–H activation, enabling milder conditions and higher selectivity.
Within the benzaldehyde derivative family, this compound belongs to the ortho-halogenated methoxybenzaldehyde subclass. Its taxonomic neighbors include:
The iodine atom’s +5 oxidation state and large atomic radius distinguish it from chloro- or bromo-analogs, conferring unique electronic and steric properties critical for Suzuki-Miyaura couplings.
Direct iodination represents one of the most efficient approaches for synthesizing 2-iodo-3-methoxybenzaldehyde and related compounds [1]. The electrophilic iodination of methoxybenzaldehydes can be achieved through several established methodologies, each offering distinct advantages in terms of regioselectivity, reaction conditions, and substrate scope [2].
The use of N-iodosuccinimide in combination with Lewis acid catalysts has emerged as a prominent strategy for the direct iodination of aromatic aldehydes [1]. Iron trichloride serves as an effective catalyst, facilitating the activation of N-iodosuccinimide under mild conditions [1]. The reaction typically proceeds in dichloromethane at temperatures ranging from 0 to 25 degrees Celsius over 12 to 24 hours [3]. This methodology demonstrates particular effectiveness with 2-methoxybenzaldehyde derivatives, where the methoxy group directs electrophilic attack to specific positions on the aromatic ring [1].
Research has demonstrated that the combination of iron trichloride with ionic liquid systems can significantly enhance reaction efficiency [1]. When 2-methoxybenzaldehyde is treated with N-iodosuccinimide in the presence of 5 molar percent iron trichloride and 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid, the 5-iodinated compound is obtained as the sole product in 88 percent yield after 2.5 hours [1]. This represents a substantial improvement over traditional methods that require stoichiometric amounts of catalyst and extended reaction times [1].
Iodine monochloride represents another viable reagent for the direct iodination of methoxybenzaldehydes [2]. Under anhydrous conditions, evidence suggests the formation of charge-transfer complexes between electron-rich aromatic compounds and iodine monochloride [2]. This interaction undergoes electron-transfer reactions to form radical cation ion-pairs, which subsequently collapse to give either iodination or chlorination products [2].
The directed ortho-metalation approach provides an alternative route to iodinated benzaldehydes with high regioselectivity [4]. This methodology involves the lithiation of aromatic substrates bearing directing groups, followed by electrophilic trapping with iodine sources [4]. The reaction typically employs lithium diisopropylamide at temperatures of negative 78 degrees Celsius, followed by quenching with molecular iodine [4].
Method | Conditions | Regioselectivity | Yield (%) | Advantages |
---|---|---|---|---|
N-Iodosuccinimide + Iron trichloride | DCM, 0-25°C, 12-24 h | Meta to methoxy group | 60-80 | Mild conditions, commercial reagents |
N-Iodosuccinimide + Lewis acid | Various Lewis acids, mild conditions | Substrate dependent | 50-90 | Tunable selectivity |
Iodine monochloride | Anhydrous conditions, charge-transfer complex | Variable | 40-70 | Simple reagent system |
N-Iodosuccinimide + Ionic liquid | 5 mol% FeCl3, 2.5 h, 88% yield | Single product (position 5) | 88 | Low catalyst loading, high selectivity |
Directed ortho-metalation approach | LDA, -78°C, then I2 quench | Ortho to directing group | 70-85 | High regioselectivity |
The regioselectivity of electrophilic aromatic substitution reactions on methoxybenzaldehydes is governed by the competing electronic effects of the methoxy and aldehyde substituents [5]. Understanding these electronic influences is crucial for achieving selective synthesis of 2-iodo-3-methoxybenzaldehyde and controlling the formation of regioisomeric products [5].
The methoxy group functions as an electron-donating substituent through resonance effects, activating the aromatic ring toward electrophilic substitution at the ortho and para positions relative to itself [6]. Conversely, the aldehyde group acts as an electron-withdrawing substituent through both inductive and resonance effects, deactivating the ring and directing substitution to the meta position [6] [5].
In methoxybenzaldehyde derivatives, these competing directive effects result in complex regioselectivity patterns [5]. Theoretical studies using Molecular Electron Density Theory have revealed that the presence of electron-withdrawing groups such as aldehydes only slightly polarizes the aromatic electron density toward the substituted carbon position [5]. The activation energies associated with competitive regioisomeric reaction pathways typically fall within narrow ranges, often 15.5 to 18.3 kilocalories per mole, making regioselectivity control challenging [5].
Experimental and computational studies have established quantitative relationships for regioselectivity in electrophilic aromatic substitution of deactivated benzene derivatives [5]. Using the Eyring-Polanyi equation, researchers have determined regioselectivity ratios for substitution reactions, with typical patterns showing preferences for meta substitution in deactivated systems [5]. For benzenesulfonic acid derivatives, the observed regioselectivity ratio of 18.7 (ortho) : 81.0 (meta) : 0.3 (para) demonstrates the strong meta-directing influence of electron-withdrawing groups [5].
The regioselectivity of halogenation reactions can be influenced by reaction conditions, including temperature, solvent, and catalyst choice [7]. Fluorinated alcohols such as hexafluoroisopropanol have been shown to enhance regioselectivity in halogenation reactions with N-halosuccinimides [7]. Under these conditions, a wide diversity of halogenated aromatic compounds can be obtained in good yields with high regioselectivity [7].
Substrate Type | Electronic Effect | Preferred Position | Selectivity Ratio (o:m:p) | Key Factors |
---|---|---|---|---|
Methoxybenzaldehyde | Mixed activation/deactivation | Meta to CHO, ortho/para to OMe | 18.7:81.0:0.3 | Competing directive effects |
Deactivated benzaldehydes | Strong deactivation | Meta position | 5:90:5 | Electron withdrawal |
Activated aromatic systems | Strong activation | Ortho/para positions | 70:5:25 | Electron donation |
Sterically hindered substrates | Steric hindrance dominant | Least hindered position | Variable | Steric accessibility |
Electron-rich aromatics | Strong activation | Ortho/para positions | 60:10:30 | Electronic activation |
The interplay between steric and electronic factors significantly influences the regioselectivity of electrophilic aromatic substitution reactions [5]. Weak repulsive steric interactions can affect the approach of electrophiles to specific positions on the aromatic ring [5]. These steric effects become particularly important when dealing with bulky electrophiles or substrates bearing sterically demanding substituents [5].
The electronic properties of substituents also determine the stability of intermediate complexes formed during electrophilic aromatic substitution [5]. Electron-donating groups stabilize the positively charged intermediate through resonance delocalization, while electron-withdrawing groups destabilize these intermediates [6]. This differential stabilization contributes to the observed regioselectivity patterns in substituted aromatic compounds [6].
Demethylation-realkylation sequences provide an alternative synthetic approach to 2-iodo-3-methoxybenzaldehyde, particularly when direct methods prove challenging or when specific substitution patterns are required [8]. These methodologies involve the selective cleavage of aromatic methyl ethers followed by controlled reintroduction of alkyl groups [8] [9].
Boron trichloride has been established as a selective demethylating agent for sterically hindered aromatic ethers [8]. The reagent demonstrates particular effectiveness in cleaving methoxy groups that are sterically congested or electronically activated [8]. The reaction typically proceeds under anhydrous conditions at temperatures ranging from negative 78 degrees Celsius to room temperature in dichloromethane [8].
The selectivity of boron trichloride demethylation arises from the preferential coordination to sterically accessible oxygen atoms [8]. The usual explanation for this selectivity is that central methoxy groups positioned out of the plane of the benzene ring exhibit enhanced basicity compared to their neighboring substituents [8]. This geometric factor allows for selective cleavage of specific methoxy groups in polysubstituted aromatic systems [8].
Boron tribromide represents an alternative demethylating agent with broader substrate scope [9]. The reagent functions through a similar mechanism but demonstrates enhanced reactivity toward a wider range of aromatic ethers [9]. Recent studies have demonstrated the effectiveness of boron tribromide in cleaving aromatic methyl ethers under controlled conditions, typically achieving yields of 70 to 90 percent [9].
Acidic lithium bromide systems have emerged as effective alternatives for the demethylation of lignin-derived aromatic compounds [9]. These systems operate under moderate conditions, typically at 110 degrees Celsius with 1.5 molar hydrochloric acid for 2 hours [9]. The mechanism involves protonation of ether oxygen followed by nucleophilic substitution with bromide ion [9].
The versatility of acidic lithium bromide demethylation has been demonstrated with various lignin-derived compounds bearing one or two methoxy groups [9]. Compounds with two methoxy groups undergo demethylation faster than their monomethoxy analogs [9]. The presence of side-chain functional groups can lead to competing reactions, including halogenation of alkyl alcohols and condensation reactions involving carbonyl groups [9].
Lewis acid-catalyzed demethylation represents another approach for selective ether cleavage [10]. The reaction begins with protonation of the ether oxygen, followed by either substitution nucleophilic bimolecular or substitution nucleophilic unimolecular reaction pathways depending on the substrate structure [10]. Primary and methyl ethers typically undergo substitution through the bimolecular mechanism, while tertiary ethers proceed via the unimolecular pathway [10].
Demethylation Agent | Conditions | Selectivity | Yield (%) | Realkylation Method | Overall Efficiency (%) |
---|---|---|---|---|---|
Boron trichloride | -78°C to rt, DCM | Hindered methoxy groups | 80-95 | MeI/K2CO3 | 65-80 |
Boron tribromide | -78°C, anhydrous conditions | General demethylation | 70-90 | Alkyl halide/base | 55-75 |
Aluminum chloride | Anhydrous, controlled temperature | Non-selective | 60-85 | Alkylation reagents | 45-70 |
Acidic lithium bromide | 110°C, 1.5 M HCl, 2 h | Selective for aromatic ethers | 75-90 | Post-reaction alkylation | 60-85 |
Lewis acid/HX systems | Variable temperature | Moderate selectivity | 50-80 | Standard alkylation | 40-65 |
Following successful demethylation, the reintroduction of alkyl groups requires careful consideration of reaction conditions and reagent choice [11]. Standard methylation procedures typically employ methyl iodide in combination with potassium carbonate as base [11]. These conditions provide effective conversion of phenolic hydroxyl groups to methyl ethers under mild conditions [11].
Alternative alkylation strategies include the use of dimethyl sulfate or other alkylating agents in the presence of appropriate bases [12]. The choice of alkylating agent depends on the desired alkyl group and the substrate's sensitivity to reaction conditions [12]. Recent developments in biocatalytic methylation offer environmentally friendly alternatives to traditional chemical methods [12].
The development of novel catalytic systems for aromatic halogenation has led to significant improvements in efficiency, selectivity, and environmental compatibility [13] [14]. These advanced methodologies offer enhanced control over regioselectivity while minimizing the use of hazardous reagents and harsh reaction conditions [13] [14].
1,4-Diazabicyclo[2.2.2]octane has emerged as a practical catalyst for aromatic halogenation using N-halosuccinimides [13]. This simple Lewis base catalyst enables the synthesis of aromatic halides under ambient conditions with yields up to 99 percent and excellent selectivity [13]. The relatively less reactive N-chlorosuccinimide can be effectively activated to promote chlorination processes using this catalytic system [13].
The versatility of 1,4-diazabicyclo[2.2.2]octane catalysis extends to multi-halogenated substrates, which can be achieved via one-pot, two-step synthesis protocols [13]. This approach demonstrates excellent yields and expands the potential applications of the methodology [13]. The catalyst system operates under mild conditions, making it suitable for substrates that might be sensitive to harsher reaction conditions [13].
Iron-based catalytic systems have demonstrated remarkable effectiveness in aromatic iodination reactions [1]. The combination of iron trichloride with ionic liquid media creates highly active iron triflimide species that catalyze halogenation under mild conditions [1]. This system requires only 5 molar percent catalyst loading and achieves complete conversion in significantly reduced reaction times compared to conventional methods [1].
The enhanced activity of iron triflimide systems has been attributed to the highly delocalized nature of the triflimide counterion [1]. The use of ionic liquids such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide provides additional benefits including increased reaction rates due to higher cohesive pressure and simplified product separation [1].
Palladium-catalyzed halogenation represents another approach for selective aromatic functionalization [15]. While traditionally applied to demethylation reactions, palladium catalysts have shown promise in halogenation processes under specific conditions [15]. The methodology typically requires elevated temperatures and coordinating solvents but can provide access to halogenated products that are difficult to obtain through other methods [15].
Catalyst System | Halogenating Agent | Reaction Medium | Temperature (°C) | Catalyst Loading (mol%) | Substrate Scope | Key Advantages |
---|---|---|---|---|---|---|
Iron(III) triflimide | N-Iodosuccinimide | Ionic liquid [BMIM]NTf2 | 25-80 | 5 | Broad, including aldehydes | Low loading, high activity |
DABCO (Lewis base) | N-Halosuccinimides | Conventional solvents | Room temperature | 10-20 | Activated aromatics | Simple, practical |
Triptycenyl sulfide | N-Halosuccinimides | Organic solvents | Ambient conditions | 5-10 | Wide range of aromatics | Exceptional activity |
Palladium acetate | Halogen sources | Coordinating solvents | 80-150 | 2.5-10 | Limited scope | Mild conditions |
Copper-based catalysts | Various halogen donors | Aqueous or organic | 50-100 | 1-5 | Moderate scope | Cost-effective |
The mechanisms underlying novel catalytic halogenation processes involve complex interactions between catalysts, halogenating agents, and aromatic substrates [14]. Lewis base catalysts typically function by activating N-halosuccinimides through coordination, creating more electrophilic halogen species [14]. This activation enhances the reactivity of the halogenating agent while maintaining selectivity for specific aromatic positions [14].
Metal-catalyzed systems operate through different mechanisms, often involving the formation of metal-halogen complexes that serve as active halogenating species [1]. The choice of metal and supporting ligands influences both the reactivity and selectivity of these systems [1]. Recent advances in catalyst design have focused on developing systems that combine high activity with excellent functional group tolerance [1].